3-Acetyl-5-methylbenzenesulfonyl chloride
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Overview
Description
3-Acetyl-5-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C9H9ClO3S. It is a derivative of benzenesulfonyl chloride, featuring an acetyl group and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Laboratory Synthesis:
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Phosphorus Pentachloride Method:
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Phosphorus Oxychloride Method:
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Chlorosulfonic Acid Method:
Industrial Production Methods:
- Industrial production methods typically involve large-scale reactions using similar reactants and conditions as laboratory synthesis but with optimized processes for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts like aluminum chloride.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thioethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of sulfonamide-based drugs and other pharmaceuticals .
Biology and Medicine:
- Investigated for its potential use in drug development and as a building block for biologically active molecules .
Industry:
Mechanism of Action
Electrophilic Aromatic Substitution:
- The compound undergoes electrophilic aromatic substitution reactions where the benzene ring attacks an electrophile, forming a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic system .
Nucleophilic Substitution:
- The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The nucleophile replaces the chloride ion, forming a new bond with the sulfur atom .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the acetyl and methyl groups, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonyl chloride: Similar structure but without the acetyl group, leading to different reactivity and applications.
3-Acetylbenzenesulfonyl chloride: Similar structure but without the methyl group, affecting its chemical properties and uses.
Uniqueness:
- The presence of both acetyl and methyl groups in 3-Acetyl-5-methylbenzenesulfonyl chloride makes it unique in its reactivity and potential applications. These substituents can influence the compound’s behavior in electrophilic and nucleophilic reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9ClO3S |
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Molecular Weight |
232.68 g/mol |
IUPAC Name |
3-acetyl-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c1-6-3-8(7(2)11)5-9(4-6)14(10,12)13/h3-5H,1-2H3 |
InChI Key |
IPTFXGMETJUFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)C |
Origin of Product |
United States |
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